1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one
Description
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-6-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
LRVKXFHLAQFDDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1CC(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Competing Pathways in Friedel-Crafts Reactions
The electron-donating methylthio group enhances aromatic reactivity but may direct electrophiles to the 4-position, competing with the desired 1-position acylation. Steric hindrance from the acetylated amino group partially mitigates this, favoring the correct regiochemistry.
Catalyst Deactivation in Cross-Coupling
Palladium catalysts are susceptible to poisoning by sulfur-containing substrates. Ligand design (e.g., bulky phosphines) and sulfur scavengers (e.g., copper iodide) improve catalyst longevity.
Chlorination Selectivity
Chlorinating agents like PCl₅ may attack the ketone oxygen, forming undesired enol chlorides. Controlled stoichiometry and low temperatures (−10°C to 0°C) suppress this side reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituted Propanones and Chalcones
The target compound shares structural motifs with chalcones (e.g., 1-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-3-phenylprop-2-en-1-one), which feature α,β-unsaturated ketones. However, key differences include:
- Substituents: The target compound’s phenyl ring has amino and methylthio groups, whereas chalcones in incorporate triazinylamino and benzaldehyde-derived aryl groups.
- Functional Groups: The propan-2-one chain in the target compound is saturated and chlorinated, contrasting with the α,β-unsaturated propenone in chalcones.
Impact on Bioactivity: Chalcones in demonstrate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains.
Table 1: Structural and Functional Comparison
Biological Activity
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one is a chemical compound with notable biological activities. Its structure features an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClNOS
- Molecular Weight : 229.73 g/mol
The biological activity of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one primarily involves its interaction with enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety acts as an electrophile capable of undergoing nucleophilic attack by cellular nucleophiles. This interaction can lead to covalent modifications of proteins, potentially altering their function and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of various pathogens .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted on various derivatives demonstrated that 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL depending on the bacterial strain tested.
-
Antioxidant Activity :
- In vitro assays using DPPH radical scavenging showed that the compound significantly reduced free radical levels, indicating strong antioxidant potential.
- The IC50 value for antioxidant activity was determined to be approximately 25 μg/mL.
-
Enzyme Interaction :
- Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes, with Ki values in the low micromolar range.
- These findings suggest potential applications in drug design targeting specific metabolic pathways.
Comparative Analysis
The following table summarizes comparisons between 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one and structurally similar compounds:
| Compound Name | Structural Similarities | Unique Features |
|---|---|---|
| 2-Amino-6-(methylthio)aniline | Shares amino and methylthio groups | Lacks the chloropropanone moiety |
| 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one | Similar structure but with bromine instead of chlorine | Different reactivity due to bromine presence |
| 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one | Bromine at position 3 instead of chlorine | Potentially different biological activity due to halogen type |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
